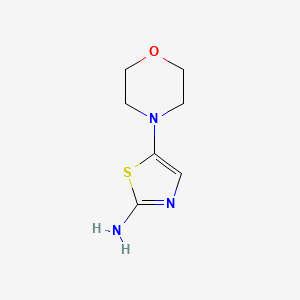

5-Morpholin-4-yl-thiazol-2-ylamine

Description

5-Morpholin-4-yl-thiazol-2-ylamine (C₇H₁₁N₃OS) is a thiazole derivative featuring a morpholine substituent at position 5 and an amine group at position 2. The morpholine group enhances solubility and influences electronic properties, making this compound a valuable intermediate in medicinal chemistry. It has been synthesized via acylation of 5-(4-R-benzyl)thiazol-2-ylamines with chloroacetyl chloride, followed by reaction with sulfur and morpholine to yield functionalized acetamides .

Properties

Molecular Formula |

C7H11N3OS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-morpholin-4-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H11N3OS/c8-7-9-5-6(12-7)10-1-3-11-4-2-10/h5H,1-4H2,(H2,8,9) |

InChI Key |

LXGWQRZTMXETBO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CN=C(S2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives

- 5-Morpholin-4-yl-thiazol-2-ylamine (Thiazole) : The thiazole core (C₃H₃NS) provides moderate electron-withdrawing effects. The morpholine substituent at C5 contributes to polarity and hydrogen-bonding capacity.

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Thiadiazole) : The thiadiazole core (C₂H₂N₂S) introduces an additional nitrogen, increasing electron deficiency and rigidity. This compound exhibits fungicidal and insecticidal activities due to its planar structure and aromatic substituents .

Key Difference : Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to thiazoles.

Substituent Position and Functional Group Impact

Structural Insights :

- Morpholine Position : In this compound, the morpholine at C5 creates a steric bulk that may hinder planar stacking interactions, whereas its placement at C2 (as in [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine) alters electronic distribution and hydrogen-bonding sites .

- Alkyl vs. Aryl Substituents : Compounds like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃S) prioritize aromatic interactions for biological activity, while morpholine-containing analogs emphasize solubility and metabolic stability .

Physicochemical and Pharmacological Properties

- Solubility : Morpholine substituents improve aqueous solubility (e.g., [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride) compared to aryl-substituted analogs .

- Bioactivity : Thiadiazoles like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine show fungicidal activity, while morpholine-thiazole hybrids are often intermediates for kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.